molecular formula C8H17NO2S B1204416 S-Pentyl-L-cysteine CAS No. 4080-25-5

S-Pentyl-L-cysteine

Cat. No.: B1204416
CAS No.: 4080-25-5
M. Wt: 191.29 g/mol
InChI Key: VOXCTVGTIOFPHW-MLWJPKLSSA-N
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Description

S-Pentyl-L-cysteine is a sulfur-containing amino acid derivative characterized by a pentyl (-C₅H₁₁) group attached to the cysteine sulfur atom. It is implicated in metabolic pathways involving γ-glutamyl transferase and cysteine conjugate β-lyase, with studies highlighting its role in renal toxicity and protective mechanisms against xenobiotic-induced kidney injury . Its metabolism involves ω-oxidation, a pathway observed in rat hepatic and renal systems, leading to the formation of sulfoxides and mercapturic acids .

Properties

CAS No.

4080-25-5

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

(2R)-2-(pentan-2-ylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C8H17NO2S/c1-3-4-6(2)9-7(5-12)8(10)11/h6-7,9,12H,3-5H2,1-2H3,(H,10,11)/t6?,7-/m0/s1

InChI Key

VOXCTVGTIOFPHW-MLWJPKLSSA-N

SMILES

CCCC(C)NC(CS)C(=O)O

Isomeric SMILES

CCCC(C)N[C@@H](CS)C(=O)O

Canonical SMILES

CCCC(C)NC(CS)C(=O)O

Synonyms

S-pentyl-L-cysteine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Cysteine Conjugates

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between S-pentyl-L-cysteine and related compounds:

Compound Molecular Formula Molecular Weight Key Structural Feature CAS Number
This compound C₈H₁₇NO₂S 203.29 Pentyl (-C₅H₁₁) thioether Not specified
S-Methyl-L-cysteine C₄H₉NO₂S 135.18 Methyl (-CH₃) thioether Not specified
S-Ethyl-L-cysteine C₅H₁₁NO₂S 149.21 Ethyl (-C₂H₅) thioether Not specified
S-Phenyl-L-cysteine C₉H₁₁NO₂S 197.25 Phenyl (-C₆H₅) thioether 34317-61-8
S-Allyl-L-cysteine sulfoxide (Alliin) C₆H₁₁NO₃S 177.22 Allyl (-CH₂CHCH₂) sulfoxide 17795-26-5
S-(2,2-Dichlorovinyl)-L-cysteine C₅H₇Cl₂NO₂S 228.09 Dichlorovinyl (-Cl₂CHCH₂) thioether 3326-09-8

Key Observations :

  • Aromatic (e.g., phenyl) or halogenated (e.g., dichlorovinyl) groups introduce distinct reactivity and toxicity profiles .

Metabolic Pathways and Enzymatic Processing

This compound
  • Undergoes ω-oxidation in hepatic microsomes, producing sulfoxides and mercapturic acids .
  • Implicated in renal protection: Inhibits cysteine conjugate β-lyase-mediated bioactivation of nephrotoxicants like S-1,2-dichlorovinyl-L-cysteine .
S-Ethyl-L-Cysteine
  • 35% of the administered dose is excreted as ethyl mercapturic acid sulfoxide in rats, indicating efficient sulfoxidation .
S-Phenyl-L-Cysteine
  • Synthesized via chemoenzymatic methods using tryptophan synthase, achieving high enantiomeric purity (>99% ee) .
  • Lower synthetic yields (37%) in copper-mediated reactions compared to enzymatic approaches .
S-(2,2-Dichlorovinyl)-L-Cysteine
  • A potent nephrotoxicant: Metabolized by renal β-lyase to reactive thiols, causing acute tubular necrosis .

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